Astaxanthin

説明

特性

IUPAC Name |

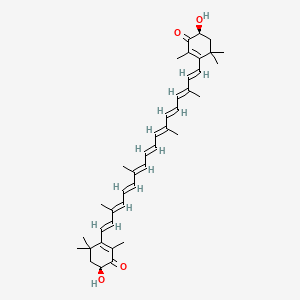

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-UWFIBFSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893777 | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from acetone/light petroleum | |

CAS No. |

472-61-7 | |

| Record name | Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Chemical Synthesis of Astaxanthin

Indirect Synthesis via Carotenoid Oxidation

Chemical synthesis of this compound primarily involves indirect methods, where precursor carotenoids such as canthaxanthin or zeaxanthin undergo oxidation. The Wittig reaction, a multi-step process utilizing petrochemical derivatives, produces synthetic this compound as a racemic mixture of stereoisomers (1:2:1 ratio of 3R,3'R; 3R,3'S; and 3S,3'S). This method achieves >96% purity but yields this compound with lower antioxidant activity compared to natural isoforms due to the absence of esterification.

Direct Synthesis Challenges

Direct synthesis from isopentenyl pyrophosphate (IPP) via the methyl erythritol 4-phosphate (MEP) pathway remains commercially unviable. While Haematococcus pluvialis naturally employs this route for this compound biosynthesis, replicating it in vitro requires costly enzymatic systems and generates <4% yields under standard conditions.

Table 1: Comparative Analysis of Synthetic this compound Production Methods

| Method | Precursor | Yield (%) | Purity (%) | Bioactivity (vs. Natural) |

|---|---|---|---|---|

| Wittig Reaction | Canthaxanthin | 85–92 | 96–98 | 40–60% |

| Zeaxanthin Oxidation | Zeaxanthin | 78–84 | 91–95 | 55–70% |

| MEP Pathway | IPP | 3.5–4.2 | 99 | 95–100% |

Natural Extraction from Biological Sources

Marine By-Product Processing

This compound extraction from shrimp (Penaeus monodon) and crab (Chionoecetes opilio) shells involves crushing, demineralization with 5.55 mol/L lactic acid, and solvent extraction. Despite utilizing waste materials, this method faces limitations:

Microalgal Extraction Techniques

Haematococcus pluvialis biomass, containing 1.5–3% this compound by dry weight, requires cell wall disruption before extraction. Recent studies compare methods:

Table 2: Efficiency of Haematococcus Cell Disruption Techniques

| Method | Conditions | This compound Release (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| High-Pressure Homogenization | 1500 bar, 3 passes | 92.3 | 18.7 |

| Bead Milling | 0.5 mm beads, 60 min | 88.1 | 22.4 |

| Enzymatic Hydrolysis | Cellulase 5 U/g, 50°C | 94.7 | 8.9 |

Post-disruption, solvent extraction using acetone achieves 75% recovery at 75°C, while supercritical CO₂ with ethanol co-solvent reaches 89% efficiency. Emerging ionic liquid-based systems show promise, with 1-ethyl-3-methylimidazolium acetate extracting 91% this compound at 40°C.

Microbial Fermentation Systems

Haematococcus pluvialis Two-Stage Cultivation

The phototrophic microalgae H. pluvialis produces this compound under stress:

- Green Stage : Optimal growth at 25°C, 50 µmol photons/m²/s, and nitrogen-replete conditions

- Red Stage : Stress induction via:

- High light (250–500 µmol photons/m²/s)

- Nitrogen deprivation

- Salt stress (1.5% NaCl)

Supplementation with 0.25 mM γ-aminobutyric acid (GABA) enhances this compound yield to 3.86 mg/L/day while maintaining 55.11% lipid content.

Yeast-Based Production

Phaffia rhodozyma fermentation in glucose-rich media (50 g/L) yields 8–12 mg/L this compound. Genetic engineering of the crtS gene increases production to 18 mg/L but requires costly aeration (2 vvm).

Table 3: Microbial this compound Production Metrics

| Organism | Bioreactor Type | Yield (mg/L) | Productivity (mg/L/day) |

|---|---|---|---|

| H. pluvialis | Tubular Photobioreactor | 38.6 | 3.86 |

| P. rhodozyma | Stirred-Tank | 18.0 | 2.25 |

| Paracoccus sp. | Airlift | 22.4 | 4.48 |

Advanced Purification and Stabilization

Chromatographic Techniques

Crude extracts undergo purification via:

Environmental and Economic Considerations

Lifecycle Analysis of Production Methods

Waste Valorization Strategies

Shrimp shell processing generates 200 L wastewater per kg this compound. Integrated biorefineries recover chitin (30% yield) and calcium carbonate (45% yield) to offset costs by $120/kg.

化学反応の分析

科学研究での応用

アスタキサンチンは、以下を含む幅広い科学研究での応用があります。

科学的研究の応用

Nutritional Applications

Animal Feed

Astaxanthin is widely used as a feed additive in aquaculture, particularly for salmon, trout, and shrimp. It enhances the pigmentation of these species, improving their marketability and nutritional value. Additionally, this compound is incorporated into animal feeds to promote overall health and growth performance .

Dietary Supplements

this compound is available as a dietary supplement for humans, often marketed for its antioxidant properties. It is sold in various forms including capsules, soft gels, and powders. Clinical studies have demonstrated that this compound supplementation can improve endurance and reduce fatigue in athletes .

Health Benefits

Antioxidant Properties

this compound exhibits strong antioxidant capabilities, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This property is particularly beneficial in countering age-related diseases and conditions such as cardiovascular disease and neurodegenerative disorders .

Skin Health

Research indicates that this compound can improve skin elasticity, moisture content, and reduce the appearance of wrinkles and age spots. Clinical trials have shown significant improvements in skin conditions among participants who supplemented with this compound .

Immune Support

This compound has been shown to enhance immune function by increasing the activity of natural killer cells and promoting the proliferation of lymphocytes. Studies confirm that it can improve the body’s defense mechanisms without exhibiting toxic effects at experimental doses .

Cardiovascular Health

This compound supplementation has been linked to improved cardiovascular health by reducing triglyceride levels, lowering blood pressure, and enhancing lipid profiles in individuals with metabolic syndrome . Its anti-inflammatory properties also contribute to cardiovascular protection by mitigating oxidative stress during exercise .

Neurological Benefits

Emerging research highlights this compound's potential in neuroprotection. It has been shown to inhibit neuroinflammation and oxidative stress pathways associated with neurodegenerative diseases. Studies suggest that this compound may help preserve cognitive function and mitigate memory decline in aging populations .

Case Studies

Innovative Delivery Systems

Recent advancements have focused on improving the bioavailability of this compound through nano-based drug delivery systems. These include nanoparticles and liposomes that enhance stability and targeted delivery, making this compound more effective in clinical applications . For instance, solid lipid nanoparticles have shown promise in delivering this compound across the blood-brain barrier to combat oxidative stress-related neurological conditions.

作用機序

類似の化合物との比較

アスタキサンチンは、β-カロテン、ルテイン、ゼアキサンチンなどの他のカロテノイドと比較されることがよくあります。 これらの化合物はすべて抗酸化特性を持っていますが、アスタキサンチンは、優れた抗酸化能力と血液脳関門を通過する能力が優れている点でユニークです. β-カロテンとは異なり、アスタキサンチンはビタミンAの前駆体活性を持たないため、高用量摂取しても安全です.

類似の化合物

β-カロテン: 抗酸化特性を持つビタミンAの前駆体。

ルテイン: 目の健康と抗酸化作用に役立つことが知られています。

ゼアキサンチン: ルテインと同様、目の健康に重要で、抗酸化特性を持っています。

カンタキサンチン: 抗酸化特性を持つ別のケトカロテノイドですが、アスタキサンチンほど強力ではありません.

アスタキサンチンのユニークな化学構造と強力な生物活性は、さまざまな研究分野や産業において価値のある化合物となっています。その優れた抗酸化特性と安全性のプロファイルは、治療用途の可能性をさらに高めています。

類似化合物との比較

Research Findings :

- This compound and lutein co-extracted from Haematococcus pluvialis show divergent solvent preferences. Ethanol enhances lutein recovery but reduces this compound purity .

- This compound’s membrane-spanning ability allows systemic antioxidant effects, whereas lutein localizes in retinal tissues .

This compound vs. Ubiquinone (CoQ10)

Research Findings :

This compound vs. β-Carotene

Research Findings :

Research Findings :

- Natural this compound’s esterified form enhances stability and absorption, making it 20–50× more potent in antioxidant assays .

- Synthetic this compound dominates aquaculture due to cost-effectiveness but lacks nutraceutical-grade bioactivity .

Key Research Trends and Limitations

- Biotechnological Production: Strain engineering (e.g., Rhodotorula sp. CP72-2) and pH optimization (pH 4.5) boost yields .

- Extraction Challenges : CO₂ supercritical fluid extraction (SFE) without co-solvents maximizes this compound purity .

生物活性

Astaxanthin is a carotenoid pigment found in various microorganisms, algae, and seafood. It is recognized for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits. This article will explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, immune-modulating, and neuroprotective effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₁₀) features a unique molecular structure that includes conjugated double bonds, hydroxyl groups, and keto groups, contributing to its strong antioxidant capabilities. Its lipophilic nature allows it to integrate into cell membranes, providing protection against oxidative stress from both inside and outside the cell .

Table 1: Comparison of Antioxidant Potency

| Compound | Antioxidant Activity (Relative Potency) |

|---|---|

| This compound | 10x higher than zeaxanthin |

| β-Carotene | 100x higher than α-tocopherol |

| Lutein | 10x higher than lutein |

Antioxidant Activity

This compound's antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that this compound can enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase in animal models .

Key Findings:

- In a study involving ethanol-induced gastric ulcer rats, this compound demonstrated an 80% reduction in lipid peroxidation .

- This compound was found to be effective in reducing oxidative stress markers like malondialdehyde (MDA) in human clinical trials .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory pathways. It has been shown to downregulate NF-κB signaling and reduce the production of inflammatory cytokines in various cell models .

Research Highlights:

- A study on BV2 microglial cells indicated that this compound inhibits cyclooxygenase-1 (COX-1) and nitric oxide production in response to lipopolysaccharide stimulation .

- Clinical trials have reported reductions in systemic inflammation markers among athletes supplementing with this compound .

Immune Function Enhancement

This compound has been shown to improve immune response by enhancing lymphocyte proliferation and natural killer (NK) cell activity. In a controlled study, high doses of this compound significantly increased antibody-producing cell activities in mice without any toxic effects observed .

Case Study:

- In a study involving 40 elite soccer players, supplementation with 4 mg of this compound daily for 90 days led to significant improvements in muscle recovery and immune function post-exercise .

Neuroprotective Effects

Recent studies indicate that this compound may offer neuroprotective benefits. It has been investigated for its potential role in cognitive function improvement and neurodegenerative disease prevention.

Key Research Findings:

Q & A

Basic Research Questions

Q. What experimental designs are optimal for maximizing astaxanthin yield in microbial fermentation systems?

- Methodological Answer : Box-Behnken Design (BBD) and Central Composite Design (CCD) are widely used for multi-variable optimization. For example, BBD with independent variables such as temperature (40–100°C), moisture content (50–70%), and pH (5.0–7.0) can efficiently model this compound biosynthesis in Saccharomyces cerevisiae . Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are complementary tools for analyzing non-linear interactions and validating predictive models . Replicates (n=3–6) and ANOVA (p < 0.05) ensure statistical robustness .

Q. How can UV-VIS spectroscopy and HPLC be standardized for quantifying this compound in biological samples?

- Methodological Answer : UV-VIS spectroscopy at 470–480 nm provides rapid quantification but requires solvent-specific extinction coefficients (e.g., acetone: ε = 1.25 × 10^5 L·mol⁻¹·cm⁻¹). HPLC with C30 columns and gradient elution (mobile phase: methanol/MTBE/water) improves specificity, resolving this compound isomers and esters. Triplicate measurements and spike-recovery tests (85–115% recovery) validate accuracy .

Q. What statistical approaches address variability in this compound stability studies during storage?

- Methodological Answer : First-order kinetic models (e.g., ) quantify degradation rates under varying temperatures and oxygen levels. ANOVA with Tukey’s post hoc test (p ≤ 0.05) identifies significant differences between storage conditions. Software like SPSS or R is used for time-series analysis, with α-tocopherol as a stabilizing co-factor .

Advanced Research Questions

Q. How do transcriptomic analyses elucidate the interplay between this compound biosynthesis and chlorophyll metabolism?

- Methodological Answer : RNA-seq of Haematococcus pluvialis under high-light stress reveals co-expression of psy (phytoene synthase), bkt (β-carotene ketolase), and chyb (β-carotene hydroxylase) with chlorophyll-related genes (chlD, hemB). Pearson correlation coefficients (|r| > 0.8) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment identify oxidative stress as a shared regulatory node .

Q. What mechanisms explain this compound’s neuroprotective effects in vascular dementia models?

- Methodological Answer : In spontaneously hypertensive stroke-prone rats (SHR-SP), oral this compound (50 mg/kg/day) reduces systolic blood pressure (Δ = 25 mmHg) via nitric oxide (NO)-mediated vasodilation. Morris water maze tests show improved latency (p < 0.01) linked to reduced lipid peroxidation (MDA levels ↓30%) and enhanced superoxide dismutase (SOD) activity .

Q. How can contradictory data on this compound’s impact on animal growth performance be reconciled?

- Methodological Answer : Dose-dependent effects and species-specific responses must be considered. For example, in swine studies, this compound (5–20 ppm) has no significant effect on average daily gain (ADG) but reduces feed intake (linear trend, p < 0.10) due to altered lipid metabolism. Meta-analyses using random-effects models (I² > 50%) account for heterogeneity across studies .

Q. What experimental criteria validate this compound’s efficacy in polycystic ovary syndrome (PCOS) models?

- Methodological Answer : In rodent PCOS models, this compound (10–20 mg/kg/day) improves ovarian histomorphology (follicular count ↑40%) and insulin sensitivity (HOMA-IR ↓25%). Dual-energy X-ray absorptiometry (DEXA) and ELISA for anti-Müllerian hormone (AMH) quantify metabolic and hormonal endpoints. Blinded randomized trials with placebo controls are critical .

Data Contradiction and Quality Assessment

Q. How should researchers evaluate the quality of human clinical trials on this compound?

- Methodological Answer : Use CONSORT guidelines to assess randomization, blinding, and sample size (n ≥ 50 for phase II trials). For example, a 2018 review highlights this compound’s photoprotective effects (SPF ↑20%) but notes limited long-term data (>12 weeks). Jadad scores (>3/5) and funnel plots detect publication bias .

Q. What molecular techniques resolve discrepancies in this compound’s antioxidant vs. pro-oxidant behavior?

- Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy distinguishes antioxidant mechanisms (quenching of singlet oxygen vs. hydroxyl radicals). In vitro assays (ORAC, TEAC) under physiological O₂ tension (5–21%) clarify context-dependent activity. Dose-response curves (IC₅₀) and Nrf2 knockdown models validate specificity .

Methodological Resources

- Software : R (for transcriptome correlations), Design-Expert (RSM), SPSS (ANOVA) .

- Data Reporting : Follow EFSA guidelines for raw data submission (e.g., HPLC chromatograms, kinetic degradation curves) with explicit metadata .

- Replication : Detailed protocols in supplementary materials, including strain IDs (e.g., ATCC 24267) and solvent purities (>99.9%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。